molecular formula C14H16O B14314014 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- CAS No. 112399-72-1

6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl-

Cat. No.: B14314014
CAS No.: 112399-72-1
M. Wt: 200.28 g/mol
InChI Key: ZQOHXWYDVDKWAW-UHFFFAOYSA-N
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Description

6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- is an organic compound with the molecular formula C_8H_12O It is characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its structure, making it a versatile molecule in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-phenyl-1-butyne and 1-bromo-3-heptene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

    Product Isolation: After the reaction is complete, the product is isolated using standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), hydroxylating agents (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkenes, alkanes

    Substitution: Halogenated or hydroxylated derivatives

Scientific Research Applications

6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modifying the receptor’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-hepten-1-yn-3-ol: Similar structure but lacks the phenyl group.

    3-Methyl-1-phenylpent-1-yn-3-ol: Similar structure but with a different carbon chain length.

    6-Hepten-3-yn-1-ol: Similar structure but lacks the methyl and phenyl groups.

Uniqueness

6-Hepten-1-yn-3-ol, 3-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112399-72-1

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3-methyl-1-phenylhept-6-en-1-yn-3-ol

InChI

InChI=1S/C14H16O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h3,5-9,15H,1,4,11H2,2H3

InChI Key

ZQOHXWYDVDKWAW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)(C#CC1=CC=CC=C1)O

Origin of Product

United States

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